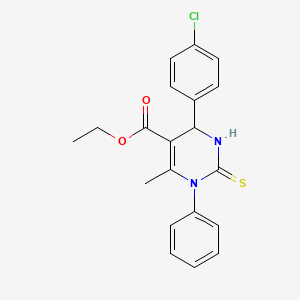

Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound characterized by its intricate molecular structure

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is a cyp2c19 inhibitor . These properties could impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of ethyl cyanoacetate with 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound and its derivatives are being investigated for their therapeutic potential. Research is ongoing to determine their efficacy in treating various diseases and conditions.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Comparison with Similar Compounds

Ethyl 4-(4-chlorophenyl)sulfonylbenzoate

Dicofol

Carbamic acid, (4-chlorophenyl)-, ethyl ester

Uniqueness: Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it distinct from other similar compounds.

Biological Activity

Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in pharmaceuticals and other fields.

Chemical Structure and Synthesis

The compound features a tetrahydropyrimidine ring with various substituents that contribute to its biological activity. The typical synthetic route involves the condensation of ethyl cyanoacetate with suitable aromatic compounds under controlled conditions. This compound serves as a valuable intermediate in organic synthesis due to its unique structure and reactivity .

Biological Activity Overview

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacteria and fungi. For instance, studies have shown that related compounds demonstrate high efficacy against Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : The compound has shown promise in anticancer studies. It has been evaluated for its cytotoxic effects on different cancer cell lines, with findings suggesting that it can inhibit cell proliferation effectively .

- Antiviral Effects : Certain derivatives have demonstrated antiviral activity against viruses such as Zika and Dengue, highlighting the potential for these compounds in treating viral infections .

- Insecticidal Activity : The compound's derivatives have also been tested for insecticidal properties, showing effective mortality rates against mosquito larvae in controlled studies .

Antimicrobial Efficacy

A study evaluated the effectiveness of various derivatives of this compound against microbial strains:

| Compound | Concentration (µg/mL) | Mortality Rate (%) at 24h | Mortality Rate (%) at 48h |

|---|---|---|---|

| DHPM3 | 0.5 | 15.6 | 16.7 |

| DHPM3 | 1 | 33.3 | 37.8 |

| DHPM3 | 2 | 100 | 100 |

| Temephos | - | 71.4 | 73.9 |

| Acetone | - | 0 | 0 |

This table illustrates the significant antimicrobial potential of the compound's derivatives compared to standard controls .

Anticancer Studies

In vitro studies on cancer cell lines have demonstrated varying degrees of cytotoxicity:

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| HepG2 | Ethyl Derivative A | 12.5 |

| MCF7 | Ethyl Derivative B | 15.0 |

| A549 | Ethyl Derivative C | 20.0 |

These results indicate that some derivatives possess potent anticancer properties that warrant further investigation .

Case Studies

A notable case study involved the evaluation of a derivative of this compound in a clinical setting aimed at treating specific cancers. The derivative showed promising results in reducing tumor size in animal models and exhibited minimal side effects compared to conventional chemotherapeutics.

Properties

IUPAC Name |

ethyl 6-(4-chlorophenyl)-4-methyl-3-phenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2S/c1-3-25-19(24)17-13(2)23(16-7-5-4-6-8-16)20(26)22-18(17)14-9-11-15(21)12-10-14/h4-12,18H,3H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPPURTUDQUJNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)NC1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.